

# HPLC method for the determination of Bilastine using a deuterated standard

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## Compound of Interest

Compound Name: *Bilastine-d6*

Cat. No.: *B565373*

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An HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of the second-generation antihistamine, Bilastine. The use of a stable isotope-labeled internal standard, such as **Bilastine-d6**, is the gold standard for quantitative bioanalysis, effectively correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the determination of Bilastine in both pharmaceutical formulations and human plasma using a deuterated internal standard.

## Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of Bilastine and its deuterated internal standard (**Bilastine-d6**) from endogenous matrix components. Detection is achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. The ratio of the peak area of Bilastine to that of the known concentration of **Bilastine-d6** is used to calculate the concentration of Bilastine in the unknown sample.

## Materials and Reagents

- Bilastine reference standard (>98% purity)
- **Bilastine-d6** internal standard (>98% purity)
- HPLC-grade Methanol[1][2]

- HPLC-grade Acetonitrile
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma
- Bilastine 20 mg tablets[1]

## Instrumentation

- HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm)[1]
- Data acquisition and processing software

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL):
  - Accurately weigh 10 mg of Bilastine reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to the volume with methanol to achieve a concentration of 1 mg/mL.[2]
  - Similarly, prepare a 1 mg/mL stock solution of **Bilastine-d6** in a separate 10 mL volumetric flask using methanol.
- Working Standard Solution (10 μg/mL):
  - Dilute the Bilastine primary stock solution with a 50:50 mixture of methanol and water to prepare a working standard solution of 10 μg/mL.

- Internal Standard (IS) Spiking Solution (100 ng/mL):
  - Perform a serial dilution of the **Bilastine-d6** primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL. This solution will be used for spiking all samples and calibration standards.

## Calibration Curve Preparation

Prepare calibration standards by spiking appropriate amounts of the Bilastine working standard solution into drug-free blank matrix (plasma digest or tablet placebo extract) to achieve the desired concentration range. A typical range could be 1-1000 ng/mL.

Standard ID	Concentration (ng/mL)	Volume of 10 µg/mL Bilastine Stock (µL)	Final Volume (mL)
CAL 1	1	0.1	1
CAL 2	5	0.5	1
CAL 3	10	1.0	1
CAL 4	50	5.0	1
CAL 5	100	10.0	1
CAL 6	250	25.0	1
CAL 7	500	50.0	1
CAL 8	1000	100.0	1

*Table 1: Preparation of Calibration Curve Standards. The final volume is brought up with the appropriate blank matrix.*

## Sample Preparation

### A. Pharmaceutical Formulation (Tablets)

- Weigh and finely powder no fewer than 20 Bilastine (20 mg) tablets.[\[1\]](#)

- Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with methanol. This yields a stock solution of 100 µg/mL.<sup>[2]</sup>
- Filter the solution through a 0.22 µm syringe filter.
- Pipette 100 µL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to get a theoretical concentration of 1 µg/mL (1000 ng/mL).
- Take 100 µL of this final solution, add 100 µL of the IS Spiking Solution (100 ng/mL), and 800 µL of mobile phase before injection.

#### B. Human Plasma

- Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS Spiking Solution (100 ng/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.

## Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis.

Parameter	Condition
HPLC System	
Column	C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm)[1]
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	Isocratic: 50:50 (A:B) or a shallow gradient depending on matrix complexity
Flow Rate	0.8 mL/min[1]
Injection Volume	10 µL
Column Temperature	30°C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transition	Bilastine: m/z 464.3 → 255.1 (Quantifier), 464.3 → 167.1 (Qualifier) Bilastine-d6: m/z 470.3 → 255.1 (Quantifier)
Ion Source Temperature	500°C
Dwell Time	100 ms
Collision Energy	Optimized for specific instrument; typically 20-40 eV

Table 2: Optimized HPLC-MS/MS Parameters.

## Method Validation Summary

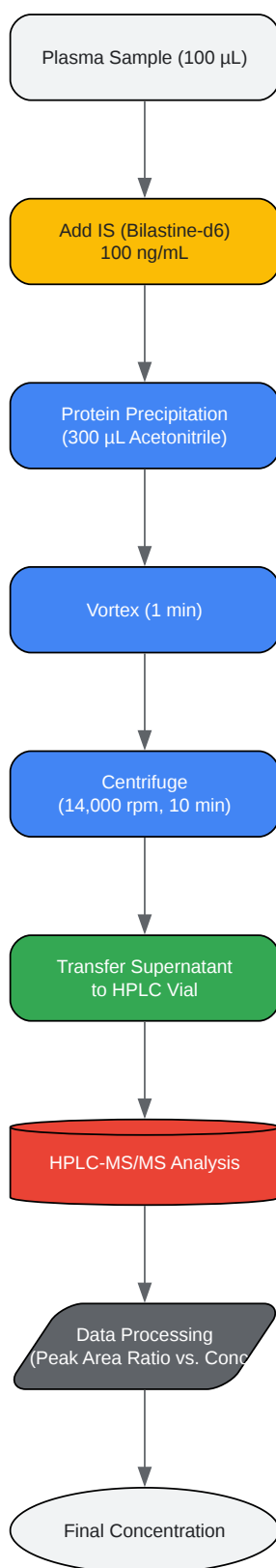
The developed method should be validated according to ICH guidelines.[1][3] Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria
Linearity ( $R^2$ )	$\geq 0.995$ [3]
Lower Limit of Quantitation (LLOQ)	Signal-to-noise ratio > 10; accuracy within $\pm 20\%$ ; precision <20% RSD.
Accuracy	Within 85-115% of nominal concentration (80-120% for LLOQ).[4]
Precision (%RSD)	Intra-day and Inter-day precision $\leq 15\%$ ( $\leq 20\%$ for LLOQ).[1]
Matrix Effect	IS-normalized matrix factor should be consistent across different lots of matrix with %RSD $\leq 15\%$ .
Recovery	Consistent and reproducible, though not required to be 100%.
Stability	Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, etc.).

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria.

## Workflow Visualization

The following diagram illustrates the general workflow for the analysis of Bilastine in plasma samples.



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